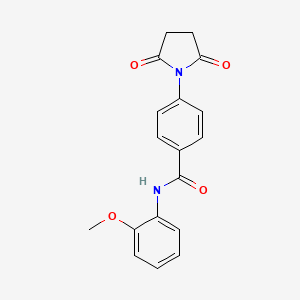![molecular formula C13H11ClN2O3 B5819569 N-[4-(acetylamino)-2-chlorophenyl]-2-furamide](/img/structure/B5819569.png)
N-[4-(acetylamino)-2-chlorophenyl]-2-furamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-(acetylamino)-2-chlorophenyl]-2-furamide, also known as Furamidine, is a synthetic compound that belongs to the family of furamidine analogues. Furamidine has been extensively studied for its effectiveness in treating various diseases, including trypanosomiasis, leishmaniasis, and malaria.
Wirkmechanismus
N-[4-(acetylamino)-2-chlorophenyl]-2-furamide works by inhibiting the DNA synthesis of the parasites. It binds to the minor groove of the DNA and interferes with the normal functioning of the DNA replication machinery. This leads to the death of the parasites.
Biochemical and Physiological Effects
N-[4-(acetylamino)-2-chlorophenyl]-2-furamide has been shown to have low toxicity and is well tolerated in animals. It has been found to be effective in reducing the parasitic load in infected animals. It has also been shown to have anti-inflammatory properties and can reduce the levels of pro-inflammatory cytokines in the body.
Vorteile Und Einschränkungen Für Laborexperimente
N-[4-(acetylamino)-2-chlorophenyl]-2-furamide has several advantages for lab experiments. It is easy to synthesize and has low toxicity. It has been extensively studied in animal models and has shown promising results. However, it has some limitations as well. It is not effective against all types of parasites and may require combination therapy with other drugs to achieve maximum efficacy.
Zukünftige Richtungen
There are several future directions for the research on N-[4-(acetylamino)-2-chlorophenyl]-2-furamide. One area of research is the development of more potent analogues of N-[4-(acetylamino)-2-chlorophenyl]-2-furamide that can be effective against a wider range of parasites. Another area of research is the study of the pharmacokinetics and pharmacodynamics of N-[4-(acetylamino)-2-chlorophenyl]-2-furamide in humans. This will help in the development of effective dosing regimens for the drug. Additionally, the use of N-[4-(acetylamino)-2-chlorophenyl]-2-furamide in combination therapy with other drugs needs to be further explored to maximize its efficacy.
Synthesemethoden
N-[4-(acetylamino)-2-chlorophenyl]-2-furamide can be synthesized using a multistep process that involves the reaction of 2-amino-4-chlorophenol with acetic anhydride to form N-(acetylamino)-2-chlorophenyl acetamide. This intermediate is then reacted with furfurylamine in the presence of a catalyst to form N-[4-(acetylamino)-2-chlorophenyl]-2-furamide. The purity and yield of the compound can be improved by recrystallization and purification techniques.
Wissenschaftliche Forschungsanwendungen
N-[4-(acetylamino)-2-chlorophenyl]-2-furamide has been extensively studied for its effectiveness in treating various diseases caused by protozoan parasites. It has been found to be effective against Trypanosoma brucei, the causative agent of African trypanosomiasis, and Leishmania donovani, the causative agent of visceral leishmaniasis. It has also been shown to be effective against Plasmodium falciparum, the causative agent of malaria.
Eigenschaften
IUPAC Name |
N-(4-acetamido-2-chlorophenyl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN2O3/c1-8(17)15-9-4-5-11(10(14)7-9)16-13(18)12-3-2-6-19-12/h2-7H,1H3,(H,15,17)(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIUGYOCFEAZZNM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=C(C=C1)NC(=O)C2=CC=CO2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-ethoxyphenyl)-2-[(methylsulfonyl)amino]benzamide](/img/structure/B5819500.png)

![N-(3-{N-[(5-methyl-2-thienyl)carbonyl]ethanehydrazonoyl}phenyl)isonicotinamide](/img/structure/B5819509.png)

![ethyl {[4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl]oxy}acetate](/img/structure/B5819525.png)
![5-bromo-2-chloro-N-[2-(1-cyclohexen-1-yl)ethyl]benzamide](/img/structure/B5819527.png)

![N-(4-methoxybenzyl)-2-[5-(4-pyridinyl)-2H-tetrazol-2-yl]acetamide](/img/structure/B5819549.png)
![3-[(4-methoxy-3-nitrobenzyl)thio]-5-methyl-4H-1,2,4-triazole](/img/structure/B5819563.png)


![3-(5-allyl-3-oxo-3,5-dihydro[1,2,4]triazino[2,3-a]benzimidazol-2-yl)propanoic acid](/img/structure/B5819585.png)
![1-(4-chlorophenyl)-4-[3-(4-methylphenyl)acryloyl]piperazine](/img/structure/B5819591.png)
